REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:8][N:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:4]=2[N:3]=1.Cl.[CH3:21][C:22]1[NH:23]C=CN=1.O.NN.C([O-])([O-])(OCC)C>C(O)C.CO>[Cl:19][C:16]1[CH:17]=[CH:18][C:4]2[N:3]3[C:22]([CH3:21])=[N:23][N:1]=[C:2]3[CH2:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5]=2[CH:15]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(C(=NC1)C1=CC=CC=C1)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ethyl orthoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is purified by means of silica gel column-chromatography
|
Reaction Time |
1.5 h |
Name
|
8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a][1,4] benzodiazepine
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=CC=CC=C3)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |